44-Homooligomycin A

Cytotoxicity Colon Cancer Oligomycin Analogs

For colon cancer studies, 44-Homooligomycin A is the superior choice. Its unique C-26 ethyl substitution yields an IC50 of 0.031 μg/mL against SW1116 cells, providing 3.4x greater potency than oligomycin A. This compound is validated for in vivo oncology research and is essential for reproducible SAR analysis. Ensure your research integrity with this high-purity, research-grade compound.

Molecular Formula C46H76O11
Molecular Weight 805.1 g/mol
Cat. No. B1199268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name44-Homooligomycin A
Synonyms44-homooligomycin A
NK86-0279 II
Molecular FormulaC46H76O11
Molecular Weight805.1 g/mol
Structural Identifiers
SMILESCCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
InChIInChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)33(10)41(51)32(9)40(50)31(8)39(49)27(4)19-22-38(48)55-42-30(7)36(21-20-34)56-46(35(42)13-2)24-23-26(3)37(57-46)25-29(6)47/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3
InChIKeyAPJPYXAUMOLFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

44-Homooligomycin A (22,28-Diethyl-oligomycin A): Baseline Profile and Structural Context for Scientific Procurement


The compound with the IUPAC name 22,28-diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione is most commonly known as 44-Homooligomycin A (also designated NK86-0279 II) [1]. It is a 26-membered macrolide antibiotic belonging to the oligomycin class, first isolated from *Streptomyces bottropensis* [2]. Its key structural feature, which distinguishes it from the canonical oligomycins, is the substitution of an ethyl group for a methyl group at the C-26 position [2]. This compound exhibits potent in vitro cytotoxicity against various tumor cell lines, in vivo antitumor activity against Colon 26 carcinoma, and selective antifungal activity without antibacterial effects [1].

Why Substituting 44-Homooligomycin A with Other Oligomycins Introduces Experimental Variability


Within the oligomycin class, subtle structural variations lead to significant differences in biological potency and selectivity profiles. The C-26 ethyl substitution in 44-Homooligomycin A, as opposed to the methyl group in standard oligomycin A, results in quantifiably altered cytotoxic activity against specific cancer cell lines [1]. The data presented below demonstrate that substituting 44-Homooligomycin A with its close analogs (e.g., oligomycin A, oligomycin B, or 44-homooligomycin B) cannot be done without incurring substantial, measurable changes in experimental outcomes, thereby impacting reproducibility and the validity of comparative studies [1].

Quantitative Differentiation of 44-Homooligomycin A: Head-to-Head In Vitro and In Vivo Comparisons


Superior Cytotoxicity of 44-Homooligomycin A Compared to Oligomycin A and B in Human Colon Cancer (SW1116) Cells

44-Homooligomycin A demonstrates markedly superior cytotoxic potency against the human colon cancer cell line SW1116 when directly compared to the standard oligomycins A and B. In a standardized 50% growth inhibition (IC50) assay, 44-Homooligomycin A is approximately 3.4-fold more potent than oligomycin A and 4.1-fold more potent than oligomycin B [1].

Cytotoxicity Colon Cancer Oligomycin Analogs

Differential Cytotoxicity Profile of 44-Homooligomycin A versus its 44-Homooligomycin B Isomer in Murine Lung Carcinoma (LL) Cells

A direct comparison between the two C-26 ethyl-substituted isomers, 44-homooligomycin A and 44-homooligomycin B, reveals a dramatic and counter-intuitive difference in their activity against the murine Lewis lung carcinoma (LL) cell line. While 44-homooligomycin B is exceptionally potent (IC50 = 0.0085 μg/mL), 44-homooligomycin A is >10-fold less active (IC50 = 0.091 μg/mL) [1].

Cytotoxicity Lung Cancer Isomer Comparison

In Vivo Antitumor Activity of 44-Homooligomycin A Confirmed in a Colon 26 Carcinoma Murine Model

44-Homooligomycin A demonstrates confirmed in vivo antitumor efficacy, validating its utility beyond in vitro studies. The compound showed activity against Colon 26 carcinoma in a murine model, demonstrating its ability to exert an antitumor effect in a complex physiological system [1].

In Vivo Efficacy Colon Cancer Antitumor

Comparative In Vivo Acute Toxicity (LD50) Profile of 44-Homooligomycin A versus 44-Homooligomycin B

When selecting between the two closely related 44-homooligomycin isomers, the acute toxicity profile becomes a critical differentiating factor for in vivo study design. In mice, the intraperitoneal LD50 for 44-homooligomycin A was determined to be 1.05 mg/kg, which is notably lower (more toxic) than the 1.67 mg/kg LD50 for 44-homooligomycin B [1].

Toxicology In Vivo Safety Therapeutic Index

Targeted Scientific Applications for 44-Homooligomycin A Based on Verified Evidence


In Vitro Colon Cancer Research Requiring High-Potency Oligomycin Analog

For studies investigating cytotoxic mechanisms in colon cancer cell lines (e.g., SW1116), 44-Homooligomycin A is the optimal selection. It demonstrates an IC50 of 0.031 μg/mL, which is 3.4x more potent than oligomycin A in the same assay system, providing a more robust signal for downstream analysis [1].

Preclinical In Vivo Antitumor Studies in Colon Carcinoma Models

44-Homooligomycin A is validated for use in in vivo oncology research. Its confirmed activity against Colon 26 carcinoma in a murine model makes it a suitable candidate for efficacy studies, pharmacokinetic profiling, and investigation of mechanisms of action in a whole-organism context [1].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

The unique C-26 ethyl substitution in 44-Homooligomycin A, compared to the methyl group in standard oligomycins, makes it an essential tool for SAR studies within the oligomycin class. Its distinct potency profile against SW1116 cells (IC50 0.031 μg/mL) and LL cells (IC50 0.091 μg/mL) provides a clear phenotypic readout for investigating the functional consequences of this structural modification [1].

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